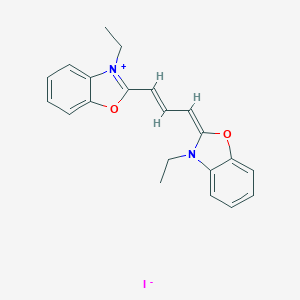

3,3'-Diethyloxacarbocyaniniodid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

C3-oxacyanine is a cyanine dye with the molecular formula C21H21IN2O2. It is known for its application in fluorescence imaging and staining in biomedical research. This compound has a unique structure that allows it to be used in studying various cellular processes and interactions, making it a valuable tool in the research of diseases such as cancer, neurodegenerative disorders, and infectious diseases .

Wissenschaftliche Forschungsanwendungen

C3-oxacyanine is widely used in scientific research due to its unique properties. Some of its applications include:

Fluorescence Imaging: Used to visualize cellular processes and interactions in real-time.

Staining: Employed in staining biological specimens for microscopic analysis.

Disease Research: Utilized in studying diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Biological Studies: Applied in the investigation of cellular mechanisms and pathways

Wirkmechanismus

Target of Action

3,3’-Diethyloxacarbocyanine iodide, also known as DiOC, is primarily used as a microviscosity probe . Its main targets are micelles and microemulsions . It is also employed to stain mitochondria and endoplasmic reticulum in animal and plant cells .

Mode of Action

DiOC is a cyanine-based dye . It interacts with its targets by adhering to the micelle-water interface due to its positive charge . In the context of cellular structures, it is used in the photosensitization of mitochondria and endoplasmic reticulum .

Result of Action

As a microviscosity probe, DiOC allows for the measurement of membrane potentials in bacteria . When the membrane potential increases, the dye molecules accumulate on the membrane surface, changing their optical properties and emitting red fluorescence . This can be used to calculate changes in membrane voltage. In addition, it can be used for staining spermatozoa for flow cytometric measurement and viability assay .

Action Environment

It’s worth noting that the dye’s solubility in dmso suggests that the solvent environment could potentially impact its performance.

Biochemische Analyse

Biochemical Properties

3,3’-Diethyloxacarbocyanine iodide is known to be a microviscosity probe for micelles and microemulsions . It interacts with enzymes, proteins, and other biomolecules, particularly in the context of photosensitization of mitochondria and endoplasmic reticulum in animal and plant cells .

Cellular Effects

The effects of 3,3’-Diethyloxacarbocyanine iodide on cells are significant. It is used in the imaging of carbon nanotubes (CNTs) using fluorescence microscopy . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3,3’-Diethyloxacarbocyanine iodide exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression may also occur as a result of its interactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

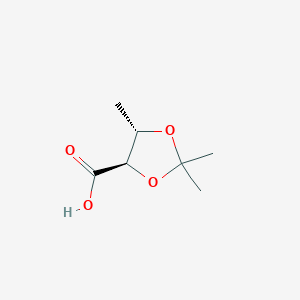

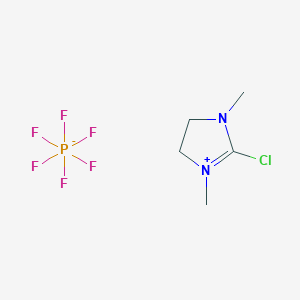

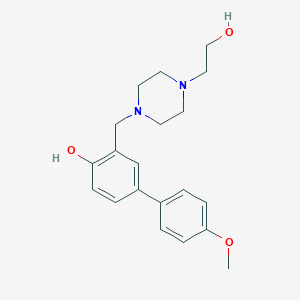

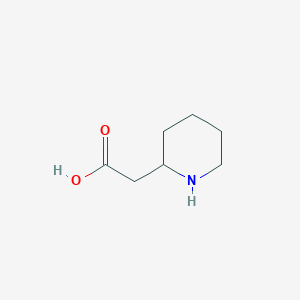

The synthesis of C3-oxacyanine typically involves the reaction of 3-ethyl-1,3-benzoxazol-2(3H)-yl units with appropriate reagents to form the desired dye. One common method involves the use of N,N’-dioctadecyl-oxacyanine perchlorate, which is synthesized by reacting the appropriate benzoxazole derivatives under controlled conditions .

Industrial Production Methods

Industrial production of C3-oxacyanine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the careful selection of solvents, catalysts, and reaction temperatures to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

C3-oxacyanine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of C3-oxacyanine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of C3-oxacyanine, while substitution reactions may yield various substituted cyanine dyes .

Vergleich Mit ähnlichen Verbindungen

C3-oxacyanine is part of the cyanine dye family, which includes other compounds such as:

- C3-thiacarbocyanine

- C5-oxacyanine

- C3-thiacarbocyanine iodide

Compared to these similar compounds, C3-oxacyanine is unique due to its specific structure, which provides distinct fluorescence properties and makes it particularly useful in certain biomedical applications .

Eigenschaften

CAS-Nummer |

905-96-4 |

|---|---|

Molekularformel |

C21H22IN2O2+ |

Molekulargewicht |

461.3 g/mol |

IUPAC-Name |

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide |

InChI |

InChI=1S/C21H21N2O2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1; |

InChI-Schlüssel |

FIZZUEJIOKEFFZ-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |

Isomerische SMILES |

CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CC.I |

Kanonische SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.I |

Key on ui other cas no. |

905-96-4 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

37069-75-3 (Parent) |

Synonyme |

3 3'-DIETHYLOXACARBOCYANINE IODIDE 98; 3-ethyl-2-[3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl]benzoxazolium iodide; 3,3'-DIETHYLOXACARBOCYANINE IODIDE, FOR FLUORESCENCE; 3 3'-DIETHYLOXACARBOCYANINE IODIDE 98%; 3,3''-Diethyl-2,2''-oxacarbocyan |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

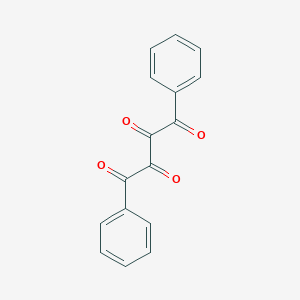

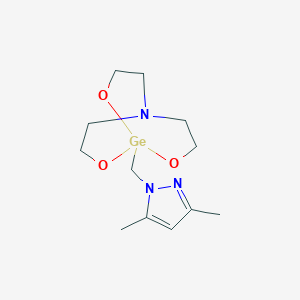

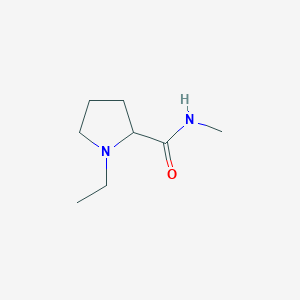

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl-[2-[2-[2-(ethyl-dimethyl-ammonio)ethoxy]ethoxy]ethyl]-dimethyl-azanium diiodide](/img/structure/B24849.png)

![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)

![8-ethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol](/img/structure/B24856.png)